molecular formula C10H13F2NO B15235210 (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B15235210
M. Wt: 201.21 g/mol
InChI Key: CQTJIMJWTQPZLP-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for difluoromethylation and automated systems for chiral resolution to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Acyl chlorides, Alkyl halides

Major Products Formed

    Oxidation: Ketone derivatives

    Reduction: Alcohol derivatives

    Substitution: Acylated or alkylated amino derivatives

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
  • (1S,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OL
  • (1S,2R)-1-Amino-1-[4-(chloromethyl)phenyl]propan-2-OL

Uniqueness

The presence of the difluoromethyl group in (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1

InChI Key

CQTJIMJWTQPZLP-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)F)N)O

Origin of Product

United States

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